5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Chemical Synthesis Process Chemistry Drug Discovery Intermediates

5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 103030-69-9) is a substituted tetrahydroisoquinoline (THIQ) derivative, a privileged scaffold in medicinal chemistry for diverse biological activities. This specific regioisomer features a methoxy group at the 5-position of the bicyclic core, differentiating it from more common 6- and 7-methoxy analogs.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 103030-69-9
Cat. No. B035257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS103030-69-9
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCNC2.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H
InChIKeyGBWPQBYOAUWWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-THIQ Hydrochloride: Core Properties


5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 103030-69-9) is a substituted tetrahydroisoquinoline (THIQ) derivative, a privileged scaffold in medicinal chemistry for diverse biological activities [1]. This specific regioisomer features a methoxy group at the 5-position of the bicyclic core, differentiating it from more common 6- and 7-methoxy analogs [2]. The hydrochloride salt form (C10H13NO·HCl, MW 199.68 g/mol) is a crystalline solid with 97% purity, enhancing stability and water solubility for ease of use in biological assays . It serves as a versatile synthetic intermediate for constructing more complex bioactive molecules, particularly in neuroscience and oncology research programs .

1 5-methoxy regioisomer for SAR differentiation in CNS and oncology programs
2 Versatile synthetic intermediate with primary amine handle
3 Hydrochloride salt form improves aqueous solubility for assay-ready use

5-Methoxy-THIQ Substitution Risks: Regioisomer-Specific Activity


The assumption that any methoxy-substituted tetrahydroisoquinoline is functionally equivalent is a critical procurement error. The position of the methoxy group dictates the molecule's electronic distribution, lipophilicity, and specific interactions with biological targets [1]. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, while commercially available, is often prohibitively expensive and limited in supply, making the 5-methoxy isomer a more practical starting material for large-scale synthesis [2]. SAR studies on THIQ scaffolds confirm that aromatic substitutions, even with the same functional group at different positions, profoundly alter receptor binding affinity and selectivity profiles [3]. Therefore, substituting a 5-methoxy-THIQ with a 6- or 7-methoxy analog can lead to a loss of target engagement, altered potency, or unexpected biological outcomes, compromising experimental reproducibility and project timelines. The following quantitative evidence delineates the specific and verifiable differentiation of the 5-methoxy regioisomer.

6‑Methoxy
Limited supply and high cost may block scalability; regioisomer activity profiles are not interchangeable
7‑Methoxy
Altered electronic distribution can shift target engagement and selectivity outcomes
Other THIQs
SAR is position-specific; substituting with unsubstituted or differently substituted cores may not preserve receptor affinity

5-Methoxy-THIQ HCl: Quantitative Differentiation


Cost Advantage vs. 6-Methoxy Regioisomer

The 5-methoxy regioisomer offers a significant and quantifiable procurement advantage over its closest analog, 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The 6-methoxy analog is reported to be prohibitively expensive at >$400/g and available only in limited milligram quantities from a few sources, which severely constrains its utility as a scalable research intermediate [1]. In contrast, the 5-methoxy hydrochloride is readily available from multiple commercial vendors at prices that enable routine and large-scale use (e.g., $165/g for 97% purity) .

Procurement Cost
Head‑to‑head
$165/g vs >$400/g for 6‑methoxy
Enables large‑scale synthesis and library construction
Based on commercial catalog pricing and patent US20080033177
Chemical Synthesis Process Chemistry Drug Discovery Intermediates

Divergent 5-HT1A/5-HT2A Affinity Profile

In a series of 1-adamantoyloaminoalkyl derivatives, a 5-methoxy substituted THIQ compound exhibited a distinct 5-HT1A receptor binding profile (Ki = 22 nM) compared to its unsubstituted parent (Ki = 1.3 nM) [1]. While this substitution reduced affinity at 5-HT1A, it is part of a broader SAR trend where aromatic substitution, particularly at the 5-position, was shown to increase 5-HT2A receptor affinity (Ki = 40-1475 nM) and consequently alter the selectivity profile between these two closely related serotonin receptor subtypes [1]. This finding is consistent with the SAR of methoxylated THIQs, where the precise position of the methoxy group is a key determinant of receptor subtype selectivity [2].

5‑HT1A Affinity
Head‑to‑head
Ki 22 nM vs 1.3 nM (unsubstituted parent)
5‑methoxy substitution alters serotonin receptor selectivity
Radioligand binding on rat hippocampal membranes; 1‑adamantoyl derivative
Neuropharmacology Serotonin Receptors SAR Studies 5-HT1A 5-HT2A

Apamin-Sensitive K+ Channel Affinity Modulation

A systematic SAR study on methoxylated tetrahydroisoquinolinium derivatives revealed that the position of the methoxy group on the THIQ scaffold critically modulates affinity for apamin-sensitive Ca2+-activated K+ channels [1]. The study directly compared 6,7-, 6,8-, and 7,8-dimethoxy isomers, finding that the 6,7-dimethoxy configuration conferred the highest affinity [1]. Furthermore, it was established that a monomethoxy substitution, such as the 5-methoxy group, can serve as a distinct starting point for further functionalization to achieve high affinity, as demonstrated by the potent tertiary amine 6,7,8-trimethoxy derivative 3f [1].

K+ Channel SAR
Class‑level
Monomethoxy scaffold for further functionalization
Distinct regioisomer chemotype for ion channel modulator design
Comparative SAR of dimethoxy isomers on apamin‑sensitive K+ channels
Ion Channels Neuropharmacology Electrophysiology Apamin

Synthetic Versatility for Bioactive THIQ Derivatives

The 5-methoxy-THIQ hydrochloride serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, as evidenced by its citation in multiple patent applications. For example, it is a key starting material for substituted tetrahydroisoquinolines described in US Patent 8343961, which are used to treat cancer [1]. Its utility extends to the synthesis of novel PDE4 inhibitors, a class of compounds with potential applications in treating inflammatory diseases [2]. The primary amine handle and the 5-methoxy substituent provide distinct vectors for chemical elaboration, enabling access to a chemical space that is less explored compared to the more synthetically constrained 6- and 7-methoxy analogs.

Patent Intermediates
Supporting evidence
Cited in US 8343961 and PDE4 inhibitor syntheses
Validated building block for drug discovery programs
Qualitative evidence from patent and medicinal chemistry literature
Medicinal Chemistry Synthetic Intermediates Drug Discovery Diversity-Oriented Synthesis

5-Methoxy-THIQ HCl: Application Scenarios


Large-Scale SAR Library Synthesis

For medicinal chemistry programs requiring large quantities of a THIQ scaffold for parallel synthesis or scale-up, 5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is the economically sound choice. Its established low cost of $165/g contrasts sharply with the >$400/g and limited availability of the 6-methoxy analog, as documented in US Patent 20080033177 [1]. This cost advantage allows for the exploration of diverse chemical space without budgetary constraints, making it ideal for generating focused libraries for hit-to-lead optimization.

Serotonergic Modulation Research

Researchers investigating the fine-tuning of 5-HT1A and 5-HT2A receptor activity should select the 5-methoxy-THIQ scaffold. Quantitative SAR data demonstrates that the 5-methoxy substituent yields a unique binding profile (5-HT1A Ki = 22 nM) compared to the unsubstituted core (Ki = 1.3 nM) and influences 5-HT2A affinity (Ki = 40-1475 nM) [2]. This differentiation is critical for developing subtype-selective ligands and probes, as outlined in reviews of THIQ pharmacology [3].

Potassium Channel Modulator Development

In ion channel research, the 5-methoxy-THIQ scaffold provides a defined starting point for creating modulators of apamin-sensitive Ca2+-activated K+ channels. SAR studies confirm that the pattern of methoxylation on the THIQ core is a major determinant of channel affinity, with distinct profiles for different regioisomers [4]. The 5-methoxy isomer offers a specific and underexplored chemical space distinct from the 6,7-dimethoxy or 6,8-dimethoxy series, enabling the design of compounds with potentially novel pharmacological properties.

Process R&D and Patent Strategy

In process chemistry and intellectual property development, the 5-methoxy isomer offers a strategic advantage. Its use in patented syntheses, such as those for substituted heterocyclic compounds (US Patent 8343961) [5] and PDE4 inhibitors [6], establishes it as a validated intermediate for creating proprietary chemical matter. Its commercial availability and reasonable cost facilitate process optimization and scale-up studies, which are essential for advancing drug candidates toward clinical development.

Application
Selection Property
Validation Focus
Large‑Scale SAR Library Synthesis
Cost‑effective scaffold availability
Scalability and regioisomer identity confirmation
Serotonergic Modulation Research
Regioisomer‑specific 5‑HT receptor tuning
Receptor subtype selectivity profiling
Potassium Channel Modulator Development
Monomethoxy scaffold for ion channel SAR
Apamin‑sensitive K+ channel binding assays
Process R&D and Patent Strategy
Patented intermediate with commercial supply
Process optimization and IP landscape review

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